molecular formula C26H28BrN3 B10880942 3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole

3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole

Cat. No.: B10880942
M. Wt: 462.4 g/mol
InChI Key: AFFIVBIKVYDRIN-UHFFFAOYSA-N
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Description

3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This particular compound features a bromobenzyl group attached to a piperazine ring, which is further connected to a carbazole core. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole typically involves multiple steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobiphenyl derivatives, under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Piperazine Ring: The piperazine ring can be attached to the carbazole core through nucleophilic substitution reactions, where a halogenated carbazole reacts with piperazine.

    Bromobenzyl Group Addition: The final step involves the introduction of the bromobenzyl group to the piperazine ring. This can be achieved through a nucleophilic substitution reaction using 3-bromobenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-3,6-dione derivatives.

    Reduction: Reduction reactions can target the bromobenzyl group, converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Carbazole-3,6-dione derivatives.

    Reduction: Benzyl-substituted carbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has potential applications in drug discovery and development. Carbazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. The presence of the piperazine ring and bromobenzyl group may enhance these activities, making it a candidate for further biological evaluation.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. Carbazole-based drugs have been explored for treating various conditions, including neurological disorders and cancer. The specific structure of this compound may offer unique interactions with biological targets.

Industry

Industrially, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of 3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole would depend on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperazine ring and bromobenzyl group could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-{[4-(2-bromobenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole: Similar structure but with a different position of the bromine atom on the benzyl group.

    3-{[4-(4-bromobenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole: Another positional isomer with the bromine atom at the 4-position.

    9-ethyl-3-[[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]carbazole: A derivative with a trimethoxyphenyl group instead of a bromobenzyl group.

Uniqueness

The uniqueness of 3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole lies in the specific positioning of the bromine atom, which can influence its chemical reactivity and biological activity. The combination of the carbazole core, piperazine ring, and bromobenzyl group provides a versatile scaffold for further functionalization and application development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H28BrN3

Molecular Weight

462.4 g/mol

IUPAC Name

3-[[4-[(3-bromophenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole

InChI

InChI=1S/C26H28BrN3/c1-2-30-25-9-4-3-8-23(25)24-17-21(10-11-26(24)30)19-29-14-12-28(13-15-29)18-20-6-5-7-22(27)16-20/h3-11,16-17H,2,12-15,18-19H2,1H3

InChI Key

AFFIVBIKVYDRIN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC(=CC=C4)Br)C5=CC=CC=C51

Origin of Product

United States

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